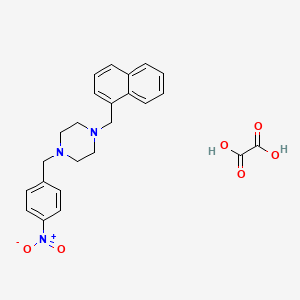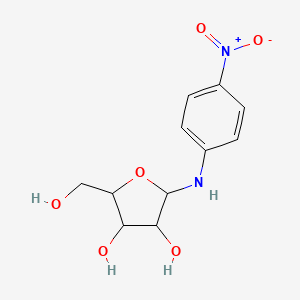
1-(1,3-benzodioxol-5-yl)-5-(methylthio)-1H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-benzodioxol-5-yl)-5-(methylthio)-1H-tetrazole is a chemical compound that has gained attention in scientific research due to its unique properties. This compound is a tetrazole derivative and is used in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of 1-(1,3-benzodioxol-5-yl)-5-(methylthio)-1H-tetrazole is not fully understood. However, it has been suggested that the compound may act by inhibiting enzymes involved in cellular processes, such as DNA synthesis and protein synthesis. It may also act by binding to specific receptors in the body, leading to a biological response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of bacterial and viral cells. In addition, it has been found to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(1,3-benzodioxol-5-yl)-5-(methylthio)-1H-tetrazole in lab experiments include its unique properties and potential for use in medicinal chemistry. However, the limitations include the complex synthesis process and the lack of understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for research on 1-(1,3-benzodioxol-5-yl)-5-(methylthio)-1H-tetrazole. These include further studies on its mechanism of action, as well as its potential use in the treatment of neurological disorders. Additionally, research can be conducted on the development of more efficient synthesis methods and the optimization of its biological activity. The compound can also be studied for its potential use in the development of new drugs and therapies.
In conclusion, this compound is a unique compound that has gained attention in scientific research due to its potential use in medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research on this compound may lead to the development of new drugs and therapies for various diseases and disorders.
Métodos De Síntesis
The synthesis of 1-(1,3-benzodioxol-5-yl)-5-(methylthio)-1H-tetrazole is a multi-step process. The starting material is 5-(methylthio)-1H-tetrazole, which is reacted with 1,3-benzodioxole-5-carbaldehyde in the presence of a base to form the desired compound. The reaction is carried out under reflux conditions for several hours, and the product is purified by column chromatography.
Aplicaciones Científicas De Investigación
1-(1,3-benzodioxol-5-yl)-5-(methylthio)-1H-tetrazole has been extensively studied for its potential use in medicinal chemistry. It has been found to exhibit antitumor, antiviral, and antibacterial activities. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-5-methylsulfanyltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2S/c1-16-9-10-11-12-13(9)6-2-3-7-8(4-6)15-5-14-7/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYOZVVTPKUNFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=NN1C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methyl-1-naphthamide](/img/structure/B4994541.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-(5-bromo-2-methoxyphenyl)acrylamide](/img/structure/B4994551.png)

![2-[(2-aminophenyl)thio]-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4994561.png)

![N~1~-[2-(benzylthio)ethyl]-N~2~-(5-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4994584.png)


![N-(3-chlorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4994595.png)



![3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-2-butanone](/img/structure/B4994609.png)